3-(Sec-butoxy)-N-(3-methylbenzyl)aniline
Overview
Description
3-(Sec-butoxy)-N-(3-methylbenzyl)aniline: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This particular compound features a sec-butoxy group and a 3-methylbenzyl group attached to the nitrogen atom of the aniline structure. The presence of these groups can significantly influence the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butoxy)-N-(3-methylbenzyl)aniline typically involves the following steps:
Formation of Sec-butoxy Group: The sec-butoxy group can be introduced through the reaction of sec-butyl alcohol with an appropriate halide or sulfonate ester under basic conditions.
Attachment of 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction where 3-methylbenzyl chloride reacts with aniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Final Assembly: The final step involves the coupling of the sec-butoxy group with the aniline derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would also be common to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(Sec-butoxy)-N-(3-methylbenzyl)aniline: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions would result in various substituted derivatives of the original compound.
Scientific Research Applications
3-(Sec-butoxy)-N-(3-methylbenzyl)aniline: has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its aromatic amine structure.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Sec-butoxy)-N-(3-methylbenzyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sec-butoxy and 3-methylbenzyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
3-(Sec-butoxy)-N-(3-methylbenzyl)aniline: can be compared with other similar compounds, such as:
N-(3-methylbenzyl)aniline: Lacks the sec-butoxy group, which can affect its reactivity and applications.
3-(Butoxy)-N-(3-methylbenzyl)aniline: Contains a butoxy group instead of a sec-butoxy group, leading to differences in steric and electronic properties.
N-(3-methylbenzyl)-3-methoxyaniline: Features a methoxy group instead of a sec-butoxy group, which can influence its chemical behavior and interactions.
The uniqueness of This compound
Properties
IUPAC Name |
3-butan-2-yloxy-N-[(3-methylphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-4-15(3)20-18-10-6-9-17(12-18)19-13-16-8-5-7-14(2)11-16/h5-12,15,19H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGUNXYIZWVWHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NCC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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